molecular formula C21H25N7O3 B11188743 [4-({4-Amino-6-[(2-methoxy-5-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazin-1-yl](furan-2-yl)methanone

[4-({4-Amino-6-[(2-methoxy-5-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazin-1-yl](furan-2-yl)methanone

Cat. No.: B11188743
M. Wt: 423.5 g/mol
InChI Key: YAXPZKFWVAZZIA-UHFFFAOYSA-N
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Description

6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-N2-(2-METHOXY-5-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core, a furan ring, and a piperazine moiety

Preparation Methods

The synthesis of 6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-N2-(2-METHOXY-5-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The synthetic route may start with the preparation of the triazine core, followed by the introduction of the furan and piperazine groups. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The triazine core can be reduced under specific conditions.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-N2-(2-METHOXY-5-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other triazine derivatives and furan-containing molecules. Compared to these compounds, 6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]METHYL}-N2-(2-METHOXY-5-METHYLPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:

Properties

Molecular Formula

C21H25N7O3

Molecular Weight

423.5 g/mol

IUPAC Name

[4-[[4-amino-6-(2-methoxy-5-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]-(furan-2-yl)methanone

InChI

InChI=1S/C21H25N7O3/c1-14-5-6-16(30-2)15(12-14)23-21-25-18(24-20(22)26-21)13-27-7-9-28(10-8-27)19(29)17-4-3-11-31-17/h3-6,11-12H,7-10,13H2,1-2H3,(H3,22,23,24,25,26)

InChI Key

YAXPZKFWVAZZIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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